4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

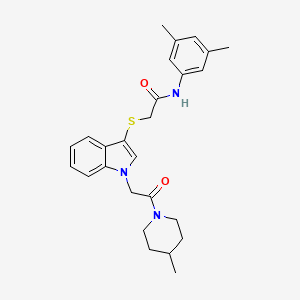

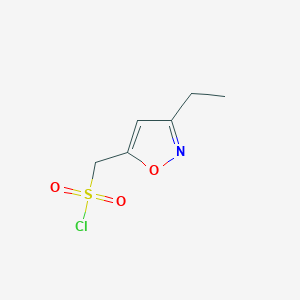

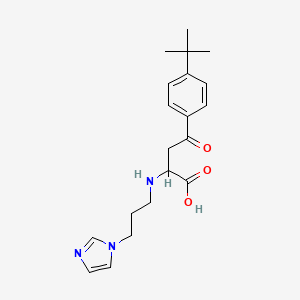

4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one, also known as EBI or Ethylbenzimidazolone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBI belongs to the class of pyrrolidinones and benzimidazoles, and its chemical formula is C19H26N2O.

Applications De Recherche Scientifique

Chemical Structure and Properties

The compound "4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one" belongs to a class of chemicals that exhibit notable characteristics due to their benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological properties and are utilized in various scientific research applications, particularly in drug discovery and development. The chemical structure of this compound suggests potential interactions with biological targets, given the significance of benzimidazole and pyrrolidinone moieties in medicinal chemistry (Liu et al., 2012).

Synthetic Methods

The synthesis of benzimidazole derivatives often involves novel methodologies that allow for the construction of complex molecules with potential biological activities. For instance, a one-pot, three-component microwave-assisted synthesis method has been developed to create novel benzothiazole-containing benzimidazole derivatives, highlighting the efficiency and versatility of modern synthetic approaches in creating benzimidazole-based compounds (Bhoi et al., 2016). Similarly, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate has led to the efficient synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, demonstrating the synthetic accessibility of complex benzimidazole derivatives (Karcı & Demirçalı, 2006).

Biological Evaluation and Applications

Benzimidazole derivatives have been extensively studied for their biological activities, including antibacterial, antifungal, antitumor, and antiviral effects. For example, novel benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, as well as their antitubercular activity against Mycobacterium tuberculosis, underscoring the potential of these compounds in addressing various infectious diseases (Bhoi et al., 2016). Additionally, copper(II) complexes containing benzimidazole ligands have been explored for their molecular structures, vibrational frequencies, and cytotoxicity, indicating the role of metal complexes in enhancing the therapeutic potential of benzimidazole derivatives (Ghani & Mansour, 2011).

Mécanisme D'action

Target of Action

The primary target of the compound 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one is the tubulin proteins . These proteins play a crucial role in cell division and are essential for the formation of the mitotic spindle, which is necessary for the segregation of chromosomes during cell division .

Mode of Action

The compound 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one interacts with its targets, the tubulin proteins, by binding to them . This binding disrupts the assembly of microtubules and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of the normal cell division process can lead to cell death.

Biochemical Pathways

The compound 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one affects the biochemical pathway of cell division. By binding to tubulin proteins and disrupting microtubule assembly, it interferes with the normal progression of the cell cycle . The downstream effects of this disruption can include cell cycle arrest and apoptosis, or programmed cell death.

Result of Action

The molecular and cellular effects of the action of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one include the disruption of normal cell division, which can lead to cell cycle arrest and apoptosis . These effects can result in the death of rapidly dividing cells, such as cancer cells.

Propriétés

IUPAC Name |

4-(1-ethylbenzimidazol-2-yl)-1-(2-methylpropyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-4-20-15-8-6-5-7-14(15)18-17(20)13-9-16(21)19(11-13)10-12(2)3/h5-8,12-13H,4,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBRBQFQMABWKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2580212.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580218.png)

![N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2580219.png)

![7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2580220.png)

![1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2580226.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2580228.png)